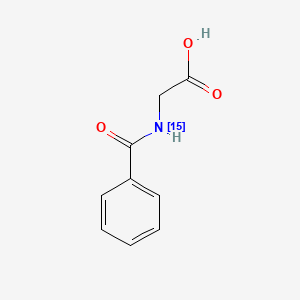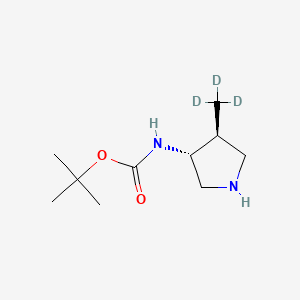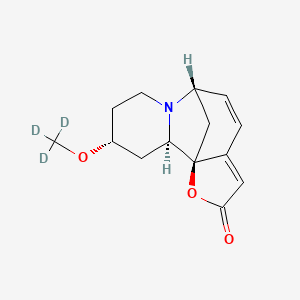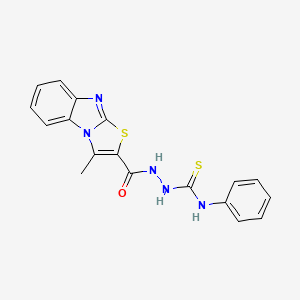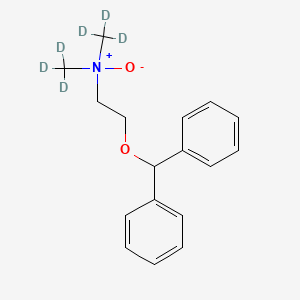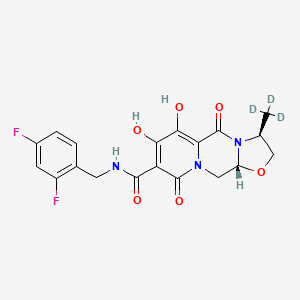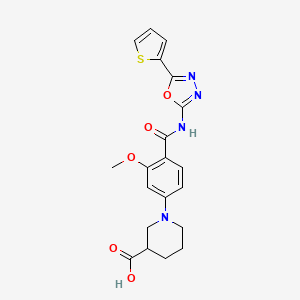
Dopastatin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dopastatin is a chimeric compound that combines the properties of somatostatin and dopamine. It is designed to target both somatostatin and dopamine receptors, making it a potent inhibitor of growth hormone secretion. This compound has shown promise in the treatment of pituitary adenomas, particularly those that secrete growth hormone and prolactin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dopastatin involves the combination of somatostatin and dopamine analogs. The process typically includes the following steps:
Peptide Synthesis: The somatostatin analog is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain.
Dopamine Analog Synthesis: The dopamine analog is synthesized separately using standard organic synthesis techniques.
Coupling Reaction: The somatostatin and dopamine analogs are then coupled together using a peptide coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Purification: The resulting chimeric compound is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification systems .
化学反应分析
Types of Reactions
Dopastatin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the dopamine moiety, leading to the formation of quinones.
Reduction: The compound can also be reduced under specific conditions, affecting the somatostatin analog.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced analogs, and substituted derivatives of this compound .
科学研究应用
Dopastatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study chimeric molecules and their interactions with multiple receptors.
Biology: Investigated for its role in inhibiting growth hormone and prolactin secretion in pituitary adenomas.
Medicine: Explored as a potential therapeutic agent for treating acromegaly and other conditions associated with excessive growth hormone secretion.
Industry: Utilized in the development of new drugs targeting somatostatin and dopamine receptors
作用机制
Dopastatin exerts its effects by binding to both somatostatin and dopamine receptors. The compound has high affinity for somatostatin receptor subtypes 2 and 5, as well as dopamine receptor subtype 2. By activating these receptors, this compound inhibits the secretion of growth hormone and prolactin from pituitary adenomas. This dual receptor targeting enhances its potency and efficacy compared to individual somatostatin or dopamine analogs .
相似化合物的比较
Similar Compounds
Octreotide: A somatostatin analog used to treat acromegaly and other hormone-secreting tumors.
Cabergoline: A dopamine agonist used to treat hyperprolactinemia and pituitary tumors.
BIM-23A760: A first-generation dopastatin with similar dual receptor targeting properties
Uniqueness
This compound stands out due to its chimeric nature, combining the properties of both somatostatin and dopamine analogs. This dual targeting results in enhanced potency and efficacy in inhibiting growth hormone and prolactin secretion, making it a promising therapeutic agent for treating pituitary adenomas .
属性
CAS 编号 |
868562-36-1 |
|---|---|
分子式 |
C86H116N16O12S4 |
分子量 |
1694.2 g/mol |
IUPAC 名称 |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2,6-bis[[2-[[(6aR,9R,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methylsulfanyl]acetyl]amino]hexanoyl]amino]-7-ethyl-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C86H116N16O12S4/c1-5-30-101-41-51(32-60-58-17-14-22-64-76(58)54(39-91-64)36-72(60)101)43-115-47-74(105)89-29-13-11-21-66(93-75(106)48-116-44-52-33-61-59-18-15-23-65-77(59)55(40-92-65)37-73(61)102(42-52)31-6-2)81(109)99-70-45-117-118-46-71(86(114)100-78(49(4)103)79(88)107)98-80(108)62(7-3)94-82(110)67(20-10-12-28-87)95-84(112)69(35-53-38-90-63-19-9-8-16-57(53)63)97-83(111)68(96-85(70)113)34-50-24-26-56(104)27-25-50/h8-9,14-19,22-27,38-40,49,51-52,60-62,66-73,78,90-92,103-104H,5-7,10-13,20-21,28-37,41-48,87H2,1-4H3,(H2,88,107)(H,89,105)(H,93,106)(H,94,110)(H,95,112)(H,96,113)(H,97,111)(H,98,108)(H,99,109)(H,100,114)/t49-,51-,52-,60-,61-,62+,66-,67+,68+,69-,70+,71+,72-,73-,78+/m1/s1 |
InChI 键 |
WLBJBODHTIKYSL-JFPOTJHNSA-N |
手性 SMILES |
CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSCC(=O)NCCCC[C@H](C(=O)N[C@H]5CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC5=O)CC6=CC=C(C=C6)O)CC7=CNC8=CC=CC=C87)CCCCN)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)CSC[C@@H]9C[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)N(C9)CCC |
规范 SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSCC(=O)NCCCCC(C(=O)NC5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC6=CC=C(C=C6)O)CC7=CNC8=CC=CC=C87)CCCCN)CC)C(=O)NC(C(C)O)C(=O)N)NC(=O)CSCC9CC1C(CC2=CNC3=CC=CC1=C23)N(C9)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
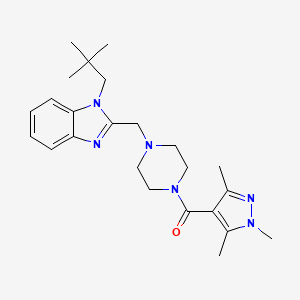

![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
